O-Methylisourea-13C hydrochloride chemical structure and physical properties
O-Methylisourea-13C hydrochloride chemical structure and physical properties
An In-Depth Technical Guide to O-Methylisourea-¹³C Hydrochloride for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, and applications of O-Methylisourea-¹³C hydrochloride. It is designed to provide not only procedural details but also the underlying scientific principles to empower effective utilization of this valuable isotopic labeling reagent.
Introduction: The Significance of Isotopic Labeling
O-Methylisourea-¹³C hydrochloride is a stable isotope-labeled compound pivotal in advanced analytical chemistry. The incorporation of a heavy carbon isotope (¹³C) into the isourea backbone creates a molecule chemically identical to its unlabeled counterpart but with a distinct, measurable mass difference. This property is the cornerstone of its utility as an internal standard in mass spectrometry (MS), enabling precise quantification by correcting for sample loss and ionization variability.[1] Its primary role is in the guanidination of primary amines, a critical derivatization technique in proteomics and a useful reaction in synthetic organic chemistry.
Section 1: Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of O-Methylisourea-¹³C hydrochloride is essential for its proper handling, application, and data interpretation.
Chemical Structure
The structure features a central carbamimidic acid core, where one amino group is methylated at the oxygen atom. The key feature is the isotopic labeling at the central carbon atom.
Caption: Structure of O-Methylisourea-¹³C hydrochloride.
Data Presentation: Properties and Identifiers
The key identifiers and physical properties are summarized below for quick reference.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 287389-40-6 | [2][3] |
| Molecular Formula | CH₃O¹³C(=NH)NH₂ · HCl | [2] |
| Molecular Weight | 111.54 g/mol | [2][3] |
| Synonyms | Carbamimidic acid, methyl ester, monohydrochloride-¹³C acid | [2] |
| Appearance | White to colorless crystalline solid | |
| Form | Solid | [2][4] |
| Melting Point | 122-132 °C (decomposes) | [2][4] |
| Solubility | Soluble in water | |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Mass Shift | M+1 |[2] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the reagent.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Characteristics |
|---|---|---|
| ¹³C NMR | Isourea Carbon (¹³C) | The key ¹³C-labeled carbon is expected to appear as a singlet in the range of 160-170 ppm. A related isourea compound showed a signal in this region.[1] |
| Methoxy Carbon (-OCH₃) | Expected around 50-60 ppm. | |
| ¹H NMR | Methoxy Protons (-OCH₃) | A singlet at approximately 3.5-4.0 ppm. |
| Amine Protons (-NH, -NH₂) | Broad signals, typically downfield (>7 ppm), due to proton exchange and the acidic hydrochloride salt. | |
| IR Spectroscopy | N-H stretch | Broad absorption band from 3100-3400 cm⁻¹ due to amine groups and hydrochloride. |
| C=N stretch | Strong absorption around 1650-1690 cm⁻¹. | |
| C-O stretch | Strong absorption in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion | The primary utility is the M+1 mass shift compared to the unlabeled analog.[2] ESI-MS would show the protonated molecular ion at m/z corresponding to [C₂H₆N₂O+H]⁺ with the ¹³C isotope. |
Section 2: Synthesis and Characterization
O-Methylisourea hydrochloride is typically synthesized via the reaction of cyanamide with methanol under acidic conditions. The use of anhydrous reagents is critical to prevent hydrolysis of the isourea product.
Synthetic Pathway Overview
The most common laboratory-scale synthesis involves the acid-catalyzed addition of methanol to cyanamide.
Caption: General workflow for the synthesis of O-Methylisourea HCl.
Detailed Synthesis Protocol
This protocol is adapted from established methods. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Cyanamide
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas from a cylinder)
-
Ice-salt bath
-
Round-bottom flask with a gas inlet tube and magnetic stirrer
-
Rotary evaporator
-
Vacuum desiccator with KOH and P₄O₁₀
Procedure:
-
Reaction Setup: Dissolve crude cyanamide in anhydrous methanol within the round-bottom flask.
-
Causality: Anhydrous conditions are paramount. Water will readily hydrolyze the O-methylisourea product back to urea and methanol.
-
-
Acidification: Cool the solution in an ice-salt bath to maintain a temperature between 0-5°C. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution.
-
Causality: The reaction is exothermic. Cooling prevents overheating, which can lead to side reactions and decomposition. HCl acts as a catalyst for the addition of methanol to the nitrile group of cyanamide and forms the stable hydrochloride salt of the product.
-
-
Reaction Completion: After the required amount of HCl has been added, seal the flask and allow it to stand at room temperature for 3-4 days.
-
Causality: The reaction requires time to proceed to completion at room temperature.
-
-
Isolation: Remove the methanol by distillation under reduced pressure using a rotary evaporator. Do not heat excessively.
-
Causality: The product is a crystalline solid. Gentle removal of the solvent prevents thermal decomposition, which can occur with heating and may evolve methyl chloride.
-
-
Drying: Transfer the resulting colorless crystalline solid to a vacuum desiccator containing potassium hydroxide (to absorb residual HCl and water) and phosphorus pentoxide (a powerful desiccant).
-
Causality: The product is hygroscopic and must be stored in a dry environment to ensure stability.
-
Section 3: Applications in Modern Research
The unique properties of O-Methylisourea-¹³C hydrochloride make it a powerful tool, particularly in the field of proteomics.
Core Application: Guanidination for Proteomics
In mass spectrometry-based proteomics, proteins are typically digested into peptides using trypsin, which cleaves after lysine (Lys) and arginine (Arg) residues. Arginine-containing peptides generally ionize more efficiently and provide stronger signals than lysine-containing peptides. Guanidination is a chemical modification that converts the primary ε-amino group of lysine into a homoarginine residue, which is structurally analogous to arginine.[5][6]
Benefits of Guanidination:
-
Enhanced Signal Intensity: Increases the gas-phase basicity of lysine-terminated peptides, leading to improved ionization and detection in MS.[6][7]
-
Simplified Spectra: Levels the playing field between lysine and arginine peptides, making spectra easier to interpret.
-
Improved Fragmentation: Can lead to more predictable fragmentation patterns in MS/MS experiments, aiding in peptide sequencing.[5]
Workflow: Quantitative Proteomics using Isotopic Labeling
By using O-Methylisourea-¹³C hydrochloride ("heavy" reagent) to label one cell or tissue sample and the unlabeled analog ("light" reagent) on a control sample, researchers can perform precise relative quantification.
Caption: Using isotopic O-Methylisourea for relative quantification.
Experimental Protocol: Peptide Guanidination
This protocol is designed for the derivatization of tryptic peptide samples prior to MS analysis.[5][6][8]
-
Reagent Preparation: Prepare the guanidination buffer: 1.0 M O-methylisourea (or its ¹³C-labeled version) in a solution of 40% acetonitrile and 3.5 M NH₄OH. The final pH should be approximately 11.[6]
-
Causality: A high pH (>10.5) is required to deprotonate the primary amine of lysine, making it nucleophilic enough to attack the O-methylisourea. Acetonitrile helps to solubilize the peptides.
-
-
Reaction: Dissolve the dried peptide sample in the guanidination buffer. Incubate the reaction at 65°C for 20-30 minutes.
-
Causality: Elevated temperature accelerates the reaction, allowing for a complete and rapid conversion.
-
-
Quenching: Stop the reaction by adding an acid, such as 10% trifluoroacetic acid (TFA) or formic acid, to lower the pH.[5][8]
-
Causality: Acidification protonates the remaining amines, halting the nucleophilic reaction.
-
-
Cleanup: Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method to remove excess reagents and salts, which can interfere with MS analysis.
-
Analysis: The sample is now ready for analysis by MALDI-TOF or LC-MS/MS.
Application in Drug Discovery
Beyond proteomics, O-methylisourea and its salts are valuable precursors in medicinal chemistry for synthesizing compounds containing guanidine, imidazole, or pyrimidine moieties, which are common scaffolds in pharmaceuticals.[9][10] The ¹³C-labeled version can be used to synthesize labeled drug candidates or their metabolites, facilitating absorption, distribution, metabolism, and excretion (ADME) studies.
Section 4: Handling, Storage, and Safety
Adherence to safety protocols is mandatory when working with any chemical reagent.
Table 3: Safety Information Summary
| Hazard Type | GHS Pictogram | Statement | Precautionary Measures |
| :--- | :--- | :--- | :--- |
| Health Hazard |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Handling | - | - | P264: Wash skin thoroughly after handling. Use in a well-ventilated area. Avoid creating dust. |
Storage Requirements:
-
Moisture Sensitivity: The compound is hygroscopic and susceptible to hydrolysis.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it in a desiccator is highly recommended.
Disposal:
-
Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains.
Conclusion
O-Methylisourea-¹³C hydrochloride is more than a mere chemical; it is an enabling tool for high-precision analytical science. Its ability to derivatize primary amines for enhanced mass spectrometric detection, combined with the quantitative power of stable isotope labeling, makes it indispensable for modern proteomics. Its role as a synthetic building block further extends its utility in drug discovery and development. By understanding its chemical principles, synthesis, and application protocols, researchers can fully leverage this reagent to achieve more accurate and comprehensive results in their scientific endeavors.
References
-
Mass Spectrometry-based Methods of Proteome Analysis. (n.d.). Wiley-VCH. [Link]
-
Hale, J. E., Butler, J. P., & Knierman, M. D. (2006). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of Biomolecular Techniques, 17(3), 244–251. [Link]
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Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]
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Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2008). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of Proteome Research, 7(5), 2202–2205. [Link]
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Cagney, G., & Emili, A. (2004). Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 76(10), 2960–2968. [Link]
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O-METHYLISOUREA-13C HYDROCHLORIDE Spectrum. (n.d.). Chemcd. [Link]
- Novel preparation method of O-methyl isourea methyl sulfate. (2018).
- A kind of new preparation method of o-methylisourea methylsulfate. (2020).
- Synthetic method of O-methylisourea. (2012).
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Supporting Information for From intramolecular cyclization to intermolecular hydrolysis. (n.d.). University of Science and Technology of China. [Link]
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Comparison of ¹⁵N and ¹³C NMR chemical shifts. (2021). ResearchGate. [Link]
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